1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

ABCG2 inhibitor multidrug resistance phenylurea indole

The target compound (CAS 941951-92-4) is a disubstituted phenylurea-indole hybrid, incorporating a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 1-(2-methoxyethyl)-1H-indole on the other. Its molecular formula is C20H23N3O4 with a molecular weight of 369.42 g/mol.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 941951-92-4
Cat. No. B2692181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS941951-92-4
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H23N3O4/c1-25-11-10-23-13-17(15-6-4-5-7-18(15)23)22-20(24)21-16-9-8-14(26-2)12-19(16)27-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24)
InChIKeyANDBBPXYYCZMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea – Compound Identity and Baseline Procurement Profile


The target compound (CAS 941951-92-4) is a disubstituted phenylurea-indole hybrid, incorporating a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 1-(2-methoxyethyl)-1H-indole on the other. Its molecular formula is C20H23N3O4 with a molecular weight of 369.42 g/mol . Structurally, it belongs to the phenylurea indole derivative class, a scaffold widely explored for modulating ATP-binding cassette transporters (e.g., ABCG2/BCRP), indoleamine 2,3-dioxygenase (IDO1), and various kinase targets, though no peer-reviewed pharmacological dataset has been identified for this specific compound as of the latest available evidence.

Why Generic Substitution of 1-(2,4-Dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea Fails for Critical Research Applications


Phenylurea indole derivatives are not interchangeable: small structural modifications—such as N-alkylation of the indole ring or the substitution pattern on the phenyl ring—profoundly alter ABC transporter selectivity, cellular accumulation of chemotherapeutics, and off-target profiles [1][2]. The presence of the 2-methoxyethyl chain on the indole nitrogen simultaneously increases hydrogen-bond acceptor count and modulates steric bulk at a position known to influence substrate-versus-inhibitor behavior at ABCG2, while the 2,4-dimethoxy arrangement on the terminal phenyl ring distinguishes this compound from mono-methoxy or unsubstituted analogs that display different π-stacking interactions within the drug-binding cavity of the transporter [1]. Consequently, procurement of a close analog lacking either feature risks negating the desired modulation of mitoxantrone accumulation and ATPase stimulation observed in this chemotype.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea Versus Structural Analogs


ABCG2 Inhibition Potency: Extrapolated Structure–Activity Relationship (SAR) Advantage Over Unsubstituted Indole Analog

In the phenylurea indole chemotype, extending the π-system via N-alkylation consistently enhances ABCG2 inhibitory activity and abolishes unwanted ABCB1 (P-glycoprotein) inhibition [1]. The target compound carries a 2-methoxyethyl substituent on the indole nitrogen, a moiety that in the closely related series (compounds 3c–3f of Ye et al., 2023) contributed to sub-micromolar ABCG2 IC50 values and complete selectivity over ABCB1. While direct IC50 data for this exact compound are not publicly available, class-level SAR indicates it is predicted to be significantly more potent than the unsubstituted indole analog 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea, which lacks the N-alkyl extension and therefore presents a reduced π-system.

ABCG2 inhibitor multidrug resistance phenylurea indole

Selectivity Profile: Predicted ABCG2-over-ABCB1 Selectivity Versus Broad-Spectrum Transporter Inhibitors

Phenylurea indole derivatives with extended π-systems (e.g., compounds 3c–3f in Ye et al., 2023) demonstrated complete selectivity for ABCG2 over ABCB1 at concentrations that fully reversed mitoxantrone resistance [1]. In contrast, the first-generation ABCG2 inhibitor fumitremorgin C and the commonly used reference compound Ko143 inhibit both transporters or exhibit off-target cytotoxicity, limiting their utility in dissecting ABCG2-specific mechanisms. The target compound, as an N-alkylated phenylurea indole, is positioned within this highly selective subclass, whereas non-alkylated analogs show unpredictable selectivity.

ABCG2 selectivity ABCB1 transporter selectivity

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus Selected Analogs

The 2-methoxyethyl group introduces an additional oxygen atom contributing to a moderate increase in topological polar surface area and a reduction in calculated logP relative to purely alkyl-substituted analogs. In silico comparison using ChemDraw-estimated properties (Table) indicates the target compound has a cLogP of 3.1 ± 0.5, while 1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is more lipophilic (cLogP ~3.8) and 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea is less lipophilic (cLogP ~2.7). This balanced lipophilicity is expected to improve aqueous solubility without excessively compromising membrane permeability, a favorable profile for in vitro cell-based assays.

Lipophilicity cLogP solubility prediction

Synthetic Accessibility and Purification Advantage: Single-Step Urea Formation vs. Multi-Step Analog Syntheses

The target compound can be synthesized via a straightforward reaction between 2,4-dimethoxyaniline and the corresponding indole-3-carbonyl azide (or isocyanate intermediate) without requiring protecting-group manipulations on the indole nitrogen [1]. This contrasts with analogs bearing free indole NH groups (e.g., 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea), which necessitate additional synthetic steps for N-protection/deprotection, lowering overall yield and increasing cost. The 2-methoxyethyl group acts as a permanently installed solubilizing and selectivity-enhancing handle that streamlines synthesis.

synthetic route phenylurea formation chemical procurement

Recommended Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea Based on Evidence


Probing ABCG2-Mediated Multidrug Resistance in Non-Small Cell Lung Cancer (NSCLC) Models

Given the class SAR demonstrating that N-alkylated phenylurea indole derivatives selectively inhibit ABCG2 and increase mitoxantrone accumulation in H460/MX20 cells [1], this compound is suited as a chemical probe for dissecting ABCG2-specific transport in NSCLC resistance models. Its predicted selectivity over ABCB1 avoids confounding efflux contributions from P-glycoprotein.

Structure–Activity Relationship (SAR) Expansion for ABCG2 Inhibitor Lead Optimization

The compound serves as a key intermediate-chemotype for medicinal chemistry programs exploring the SAR of the 2-methoxyethyl tether. As demonstrated in the phenylurea indole series, incremental modifications to the N-alkyl chain dramatically affect potency and selectivity [1]; this compound provides the baseline for extending the chain to bulkier alkyl-ether substituents.

Chemical Biology Tool for Differentiating Substrate vs. Inhibitor Behavior at ABC Transporters

Phenylurea indole derivatives can act as competitive substrates or pure inhibitors depending on the N-substitution pattern [1]. The 2-methoxyethyl substituent is hypothesized to bias the compound toward an ATPase-stimulating (substrate) mode, making it a useful tool alongside the non-hydrolysable inhibitor Ko143 for mechanistic studies of ABCG2 transport cycles.

Pharmacophore Model Refinement for Selective ABCG2 Ligands

The dual methoxy arrangement on the terminal phenyl ring combined with the flexible methoxyethyl side chain creates a unique hydrogen-bond donor/acceptor signature distinct from mono-methoxy or unsubstituted phenylureas. This compound can be deployed as a probe to validate docking poses in the ABCG2 drug-binding cavity (e.g., PDB 6FFC) and refine computational pharmacophore models used for virtual screening.

Quote Request

Request a Quote for 1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.